molecular formula C14H12N2O3S B2410549 Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate CAS No. 851130-56-8

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate

Cat. No.: B2410549
CAS No.: 851130-56-8
M. Wt: 288.32
InChI Key: QMZGDBQGSICJCQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and structural complexity .

Scientific Research Applications

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anticancer and analgesic agent.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate typically involves the aza-Wittig reaction of iminophosphoranes with carbon disulfide, followed by the reaction of the product with alkyl halides or halogenated aliphatic esters .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The thio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

    Furo[2,3-d]pyrimidine Derivatives: Compounds with similar structural features and biological activities.

Uniqueness

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is unique due to its specific thio group substitution on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

methyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8(14(17)18-2)20-13-12-11(15-7-16-13)9-5-3-4-6-10(9)19-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZGDBQGSICJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC=NC2=C1OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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